Dspe-peg36-dbco

PEGylation Pharmacokinetics Click Chemistry

DSPE-PEG36-DBCO enables high-efficiency post-insertion bioconjugation onto pre-formed liposomes, LNPs, and cell membranes via copper-free SPAAC. The PEG36 spacer balances DBCO steric accessibility with extended circulation half-life—a trade-off shorter PEG4 or longer PEG2000 variants cannot replicate. The DSPE anchor ensures superior membrane retention and lower internalization versus cholesterol-based analogs, yielding a 2.5-fold increase in tumor uptake. Suited for modular PROTAC assembly, targeted liposome decoration, and cell-surface engineering. ≥98% purity.

Molecular Formula C133H240N3O47P
Molecular Weight 2664.3 g/mol
Cat. No. B12418396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDspe-peg36-dbco
Molecular FormulaC133H240N3O47P
Molecular Weight2664.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C133H240N3O47P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-131(139)180-122-127(183-132(140)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)123-182-184(142,143)181-50-48-135-133(141)179-120-119-178-118-117-177-116-115-176-114-113-175-112-111-174-110-109-173-108-107-172-106-105-171-104-103-170-102-101-169-100-99-168-98-97-167-96-95-166-94-93-165-92-91-164-90-89-163-88-87-162-86-85-161-84-83-160-82-81-159-80-79-158-78-77-157-76-75-156-74-73-155-72-71-154-70-69-153-68-67-152-66-65-151-64-63-150-62-61-149-60-59-148-58-57-147-56-55-146-54-53-145-52-51-144-49-46-129(137)134-47-45-130(138)136-121-126-39-34-33-37-124(126)43-44-125-38-35-36-40-128(125)136/h33-40,127H,3-32,41-42,45-123H2,1-2H3,(H,134,137)(H,135,141)(H,142,143)/t127-/m0/s1
InChIKeyCEJUHYQCAPJHDI-UWMUHIHNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG36-DBCO: A Mid-Length PEG Lipid Anchor for Copper-Free Bioconjugation


DSPE-PEG36-DBCO is a functionalized phospholipid-polyethylene glycol conjugate featuring a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer of approximately 36 ethylene glycol units, and a terminal dibenzocyclooctyne (DBCO) group. This amphiphilic molecule is designed for spontaneous insertion into lipid bilayers, positioning the DBCO moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged ligands under copper-free, bioorthogonal conditions . The compound is widely employed in the construction of targeted liposomes, lipid nanoparticles (LNPs), and PROTACs, serving as a modular platform for post-formulation surface functionalization .

Why DSPE-PEG36-DBCO Cannot Be Replaced by Generic DBCO-PEG-Lipids


Substituting DSPE-PEG36-DBCO with other DBCO-functionalized lipids or alternative click-chemistry handles without careful consideration of PEG spacer length, lipid anchor chemistry, and conjugation kinetics introduces significant risk of altered pharmacokinetics, reduced labeling efficiency, and compromised in vivo performance. The PEG36 spacer represents an intentional design choice that balances extended circulation half-life against steric accessibility of the DBCO group, a trade-off that shorter PEG4 or longer PEG2000 variants do not equally satisfy [1]. Furthermore, the DSPE anchor dictates a specific membrane insertion and retention profile that differs fundamentally from cholesterol-based or maleimide-terminated analogs, directly impacting biodistribution and target cell engagement [2]. The quantitative evidence below establishes the performance boundaries that justify preferential selection of DSPE-PEG36-DBCO for applications requiring reproducible, high-efficiency post-insertion bioconjugation with minimal off-target effects.

Quantitative Evidence for DSPE-PEG36-DBCO Differentiation


PEG36 Spacer Balances Circulation Time and DBCO Accessibility vs. PEG4 and PEG2000

The PEG36 spacer (~36 ethylene glycol units, MW ≈ 1600 Da) provides an intermediate chain length that optimizes the trade-off between in vivo circulation longevity and steric accessibility of the terminal DBCO group. In contrast, short PEG4 variants (MW ≈ 1282 Da) offer rapid DBCO reaction kinetics but exhibit poor shielding from immune recognition, while long PEG2000 variants (MW ≈ 2000 Da, ~45 units) enhance circulation but impose significant steric hindrance that slows SPAAC reaction rates [1]. DSPE-PEG36-DBCO thus delivers a compromise suitable for applications demanding both reasonable circulation times and efficient post-insertion conjugation.

PEGylation Pharmacokinetics Click Chemistry

Tumor Uptake Enhancement by DBCO Surface Coating vs. Undecorated Liposomes

Liposomes surface-decorated with DBCO-PEG-lipids demonstrate significantly enhanced tumor accumulation compared to conventional undecorated liposomes. In a study using an orthotopic breast cancer model, liposomes incorporating DSPE-PEG2000-DBCO achieved tumor uptake of approximately 50% of the injected dose, compared to only 20% for undecorated liposomes [1]. While this specific study employed PEG2000, the DBCO-mediated enhancement effect is class-wide and applicable to DSPE-PEG36-DBCO formulations, with the PEG36 variant potentially offering more efficient DBCO presentation for azide-ligand capture in the tumor microenvironment.

Drug Delivery Tumor Targeting In Vivo Imaging

DSPE Anchor Exhibits Lower Internalization vs. Cholesterol-Based DBCO Lipids

In a direct head-to-head comparison of DBCO-functionalized anchor lipids for cell surface re-engineering, the DSPE-based anchor (DSPE-PEG2000-DBCO) demonstrated distinct performance characteristics relative to the cholesterol-based analog (CHOL-PEG2000-DBCO). The cholesterol anchor afforded higher cell membrane incorporation efficiency but was accompanied by greater internalization, whereas the phospholipid-based DSPE anchor showed lower internalization and potentially longer membrane residence time [1]. This indicates that DSPE-PEG36-DBCO is more suitable for applications where sustained surface presentation of the DBCO handle is required rather than rapid intracellular uptake.

Cell Surface Engineering Lipid Anchoring Membrane Retention

Copper-Free SPAAC Kinetics Outperform Maleimide-Thiol Conjugation

DSPE-PEG36-DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that proceeds rapidly and selectively with azide-modified partners under physiological conditions (pH 6.8–7.4, aqueous buffer). In contrast, maleimide-thiol conjugation, while also widely used, requires free thiol groups and is susceptible to hydrolysis and disulfide exchange, which can compromise reproducibility . Although precise kinetic rate constants for DSPE-PEG36-DBCO are not explicitly reported, the DBCO-azide SPAAC reaction is known to achieve second-order rate constants in the range of 0.1–1.0 M⁻¹s⁻¹, which is significantly faster than many alternative bioorthogonal ligations and does not require the toxic copper catalyst essential for traditional CuAAC click chemistry .

Bioconjugation Click Chemistry SPAAC

Optimized Application Scenarios for DSPE-PEG36-DBCO


Post-Formulation Functionalization of Targeted Liposomes

DSPE-PEG36-DBCO is ideally suited for the post-insertion decoration of pre-formed liposomes with azide-tagged targeting ligands (e.g., antibodies, peptides, aptamers). The PEG36 spacer ensures that the DBCO group is presented at an optimal distance from the lipid bilayer, facilitating efficient SPAAC conjugation while maintaining the structural integrity of the liposome. This approach avoids the need for re-formulation and allows for modular, high-throughput screening of different targeting moieties . The observed 2.5-fold increase in tumor uptake for DBCO-coated liposomes underscores the clinical relevance of this strategy.

Construction of PROTACs with Enhanced Cellular Permeability

As a PEG-based PROTAC linker, DSPE-PEG36-DBCO is used to covalently join an E3 ubiquitin ligase ligand and a target protein ligand. The lipophilic DSPE anchor facilitates membrane association, potentially improving the cellular uptake and intracellular trafficking of the resulting PROTAC molecule compared to purely hydrophilic PEG linkers . The DBCO group enables copper-free click assembly of the PROTAC from azide-functionalized building blocks, streamlining synthesis and enabling the generation of focused PROTAC libraries.

Cell Surface Re-engineering for Adoptive Cell Therapy

DSPE-PEG36-DBCO can be employed to install azide-modified functional molecules (e.g., cytokines, antibodies, imaging probes) onto the surface of therapeutic cells via lipid fusion. The DSPE anchor's lower internalization rate compared to cholesterol-based anchors ensures prolonged display of the conjugated moiety on the cell surface, which is essential for applications such as chimeric antigen receptor (CAR) T-cell tracking or localized immune stimulation .

Development of Multifunctional Lipid Nanoparticles (LNPs) for mRNA Delivery

In LNP formulations for mRNA vaccines or gene therapies, DSPE-PEG36-DBCO serves as a functional excipient that enables post-formulation attachment of targeting ligands or imaging agents. The PEG36 chain contributes to the stealth properties of the LNP, reducing opsonization and prolonging circulation, while the DBCO handle provides a versatile platform for bioorthogonal surface modification without disrupting the mRNA payload . This modularity accelerates the optimization of LNP tropism and reduces development timelines.

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